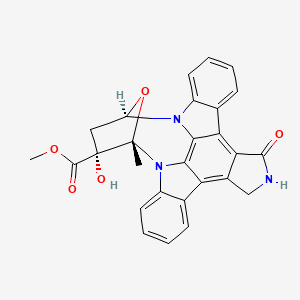
K-252a
Vue d'ensemble
Description
k-252a is a naturally occurring indolocarbazole alkaloid originally isolated from the soil fungi Nocardiopsis species . It is a potent inhibitor of various protein kinases, including protein kinase A, protein kinase C, and phosphorylase kinase . This compound is known for its ability to inhibit nerve growth factor-induced Trk activation, making it a valuable tool in neurobiological research .
Applications De Recherche Scientifique
k-252a has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
K-252a, a staurosporine analog, is known to inhibit various protein kinases . Its primary targets include Dual specificity mitogen-activated protein kinase kinase 1 and Hepatocyte growth factor receptor . These targets play crucial roles in cell signaling processes, including CaM kinase, phosphorylase kinase, serine/threonine kinases, and Trk .
Mode of Action
This compound inhibits its targets through competition with the ATP binding site . It is a reversible, cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It also inhibits protein kinase G and CaM kinase II . Furthermore, this compound inhibits nerve growth factor-induced Trk activation .
Biochemical Pathways
This compound affects several biochemical pathways. It also inhibits the induction of ornithine decarboxylase by NGF . Stimulation of phosphatidylinositol breakdown by NGF is similarly inhibited by this compound .
Pharmacokinetics
It is known that this compound is soluble in dmso at 100 mg/ml, but poorly soluble in ethanol . This solubility profile may impact its bioavailability and distribution within the body.
Result of Action
This compound has several molecular and cellular effects. It prevents neurite generation initiated by NGF . It also inhibits the induction of ornithine decarboxylase by NGF, but stimulates ornithine decarboxylase induction by epidermal growth factor . This compound blocks the NGF-induced heterodown-regulation of the epidermal growth factor receptor . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in DMSO and poor solubility in ethanol may affect its distribution and efficacy in different environments within the body
Analyse Biochimique
Biochemical Properties
K-252a interacts with several enzymes and proteins. It is known to inhibit protein kinase C, protein kinase A, protein kinase G, and CaM kinase II . This compound also inhibits nerve growth factor-induced Trk activation . The compound strongly inhibits protein kinase C, with IC50 values for the effects of K-252b, c, and d on the rat brain enzyme being 38.3, 214, and 337 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to promote myogenic differentiation in C2 mouse myoblasts . It also blocks the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity . This compound is reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits nerve growth factor-induced Trk activation, as well as downstream signaling . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition . The exact mechanism of inhibition of NGF-promoted neurite formation by this compound involves both transcription-dependent and -independent components in at least one step of the activation of some specific protein kinase(s) that can be suppressed by this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound prevents neurite generation initiated by NGF in PC12 cells at a concentration of 200 nM
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, five-day-old rat pups exposed to 95% oxygen or room air for 7 days were administered daily tyrosine kinase inhibitor this compound to block BDNF-TrkB signaling
Metabolic Pathways
It is known that this compound inhibits several protein kinases, which play crucial roles in various metabolic pathways .
Transport and Distribution
It is known that this compound is a cell-permeable compound , suggesting that it can freely cross cell membranes.
Subcellular Localization
It is known that this compound is a cell-permeable compound , suggesting that it can localize in various subcellular compartments
Méthodes De Préparation
k-252a can be prepared through the methylation of K252b, which is derived from fermentation solutions . The water-insoluble this compound present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethylsulfate in the presence of potassium carbonate in dimethylacetamide . This method has been used to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
k-252a undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a potent inhibitor of protein kinases by competing with the ATP binding site . Common reagents used in these reactions include dimethylsulfate for methylation and potassium carbonate as a base . The major products formed from these reactions are methylated derivatives of this compound, which retain their inhibitory properties .
Comparaison Avec Des Composés Similaires
k-252a is similar to other indolocarbazole compounds such as staurosporine and K252b . this compound is unique in its specific inhibition of Trk receptors and its potent neuroprotective properties . Other similar compounds include:
Staurosporine: A potent inhibitor of protein kinases with a broader range of targets.
K252b: A precursor to this compound, used in its industrial production.
Lestaurtinib: Another kinase inhibitor with similar properties but different molecular targets.
This compound’s specificity and potency make it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
99533-80-9 |
|---|---|
Formule moléculaire |
C27H21N3O5 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |
Clé InChI |
KOZFSFOOLUUIGY-CYBHFKQVSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
SMILES isomérique |
C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
SMILES canonique |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Apparence |
Solid powder |
Key on ui other cas no. |
97161-97-2 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


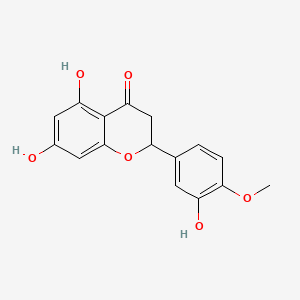
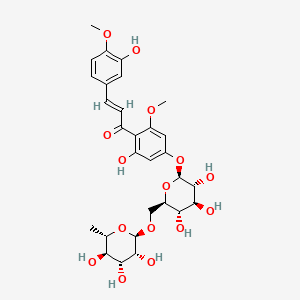

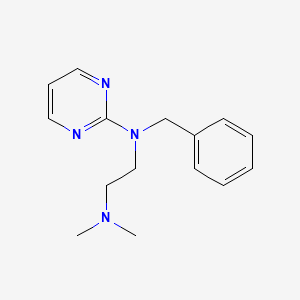

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)
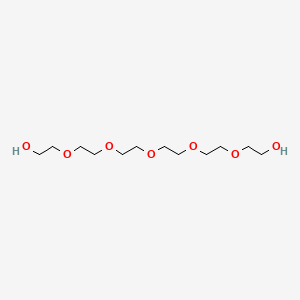
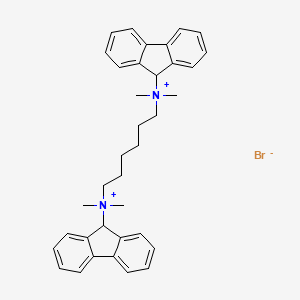
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)
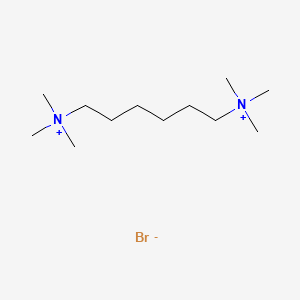


![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)

